molecular formula C8H14S2 B15395486 5,6-Diethyl-2,3-dihydro-1,4-dithiine CAS No. 88934-47-8

5,6-Diethyl-2,3-dihydro-1,4-dithiine

Cat. No.: B15395486
CAS No.: 88934-47-8
M. Wt: 174.3 g/mol
InChI Key: HYMVECPCAGTRFN-UHFFFAOYSA-N
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Description

5,6-Diethyl-2,3-dihydro-1,4-dithiine is a sulfur-containing heterocyclic compound characterized by a six-membered ring with two sulfur atoms and ethyl substituents at positions 5 and 5. Its structure features a partially saturated 1,4-dithiine core, which imparts unique electronic and steric properties. Key steps include hydroxyl protection, ester reduction, and cyclization, monitored via TLC, NMR, and X-ray crystallography .

Properties

CAS No.

88934-47-8

Molecular Formula

C8H14S2

Molecular Weight

174.3 g/mol

IUPAC Name

5,6-diethyl-2,3-dihydro-1,4-dithiine

InChI

InChI=1S/C8H14S2/c1-3-7-8(4-2)10-6-5-9-7/h3-6H2,1-2H3

InChI Key

HYMVECPCAGTRFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SCCS1)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features
Compound Name Molecular Formula Substituents (Positions) Key Functional Groups
5,6-Diethyl-2,3-dihydro-1,4-dithiine C₈H₁₄S₂ Ethyl (5,6) Dihydro-1,4-dithiine core
Dimethipin (5,6-Dimethyl derivative) C₆H₁₀O₄S₂ Methyl (5,6) Sulfone groups (1,1,4,4-tetraoxide)
5-Ethyl-2,3-dihydro-1,4-dithiine C₆H₁₀S₂ Ethyl (5) Dihydro-1,4-dithiine core
5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride C₆H₄O₃S₂ None (fused anhydride) Dicarboxylic anhydride
Table 2: Physicochemical Properties
Compound Melting Point (°C) Density (g/cm³) Boiling Point (°C) Refractive Index
Dimethipin 167–169 1.412 483.6 (at 760 mmHg) 1.514
5-Ethyl-2,3-dihydro-1,4-dithiine Not reported Not reported Not reported Not reported
Dicarboxylic anhydride derivative Not reported Not reported Not reported Not reported

Stability and Fragmentation

Electron impact mass spectrometry studies reveal that dihydro-1,4-dithiines undergo retro-Diels-Alder fragmentation, producing thiocarbonyl cations. Ethyl substituents may stabilize molecular ions more effectively than methyl groups due to increased electron-donating effects, though sulfone groups (as in Dimethipin) significantly enhance stability .

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